molecular formula C19H17NO5 B2920715 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide CAS No. 2034242-39-0

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide

Cat. No. B2920715
CAS RN: 2034242-39-0
M. Wt: 339.347
InChI Key: REHIPEZFHJVAST-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

In a related study, N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides were synthesized and exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol, include a molecular weight of 152.147, a density of 1.3±0.1 g/cm3, a boiling point of 291.4±39.0 °C at 760 mmHg, and a flash point of 130.0±27.1 °C .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter, while lipoxygenases are involved in the metabolism of arachidonic acid, a key player in inflammation.

Mode of Action

The compound exhibits moderate to weak inhibition of the aforementioned enzymes This means it binds to these enzymes and reduces their activity

Biochemical Pathways

By inhibiting cholinesterases, the compound can potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. On the other hand, inhibition of lipoxygenases can disrupt the synthesis of leukotrienes, molecules that mediate inflammatory responses .

Pharmacokinetics

It’s worth noting that similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the extent of enzyme inhibition and the specific physiological context. For instance, in the nervous system, enhanced cholinergic transmission could improve cognitive function. In the context of inflammation, reduced leukotriene synthesis could alleviate inflammatory symptoms .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the synthesis of similar compounds has been carried out in aqueous alkaline media . The stability and efficacy of the compound in the human body, which has a neutral pH, might be different and needs to be studied further.

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-14(12-5-6-16-17(9-12)24-8-7-23-16)11-20-19(22)18-10-13-3-1-2-4-15(13)25-18/h1-6,9-10,14,21H,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHIPEZFHJVAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide

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